REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][N:7]=[C:8]2NN)=[CH:4][CH:3]=1.BrC1C=C2C(CN3C(C4C(C5C=CC=CC=5)=N[O:29]C=4C)=NN=C32)=CC=1.CC1ON=C(C2C=CC=CC=2)C=1C=O>FC(F)(F)C(O)=O.ClCCl>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][NH:7][C:8]2=[O:29])=[CH:4][CH:3]=1 |f:0.1|
|
Name
|
8-Bromo-3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole (6-Bromo-3H-isoindol-1-yl)hydrazine
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2CN=C(C2=C1)NN.BrC1=CC=C2CN3C(C2=C1)=NN=C3C=3C(=NOC3C)C3=CC=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=NO1)C1=CC=CC=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated sodium hydrogen carbonate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
the stirred suspension was treated dropwise with bromine (0.5 ml)
|
Type
|
ADDITION
|
Details
|
The reaction was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted into dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica chromatography
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CNC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 152.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |